molecular formula C14H22O B030498 4-Octylphenol CAS No. 1806-26-4

4-Octylphenol

Cat. No. B030498
CAS RN: 1806-26-4
M. Wt: 206.32 g/mol
InChI Key: NTDQQZYCCIDJRK-UHFFFAOYSA-N
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Description

4-Octylphenol is a chemical compound synthesized through a reaction between phenol and octyl alcohol, using sulfonic acid resin as a catalyst. Optimal synthesis conditions involve a reaction temperature of 135-140°C and a reaction time of about 20 hours. The conversion and selectivity of this process can reach 80% under these conditions (Ruig, 2014).

Synthesis Analysis

The synthesis of 4-Octylphenol primarily involves the reaction of phenol with octyl alcohol. Factors like temperature, reaction time, and the amount of catalyst significantly affect the yield and quality of the product. The conversion rate can be as high as 80% with the selectivity also reaching similar levels under optimal conditions (Ruig, 2014).

Molecular Structure Analysis

4-Octylphenol has been studied for its interaction with biomolecules, indicating its environmental estrogen properties. Spectroscopic investigations, molecular docking, and dynamics simulations have been used to analyze its binding mechanisms with human serum albumin, revealing that the interaction is driven by hydrogen bonds and hydrophobic forces (Zhang et al., 2021).

Chemical Reactions and Properties

4-Octylphenol is known to interact with various biological systems, affecting enzymatic activities and protein structures. Its ability to form complexes with proteins through static quenching mechanisms and its role as an endocrine disruptor have been highlighted in several studies (Li et al., 2020).

Physical Properties Analysis

The physical properties of 4-Octylphenol, particularly its interaction with environmental and biological systems, have been a subject of study due to its prevalence as an environmental contaminant. Its biodegradability and toxicity in various environmental compartments have been reviewed, indicating the need for improved removal techniques (Olaniyan et al., 2020).

Chemical Properties Analysis

4-Octylphenol’s chemical properties, especially its role as an endocrine disruptor and its interactions with cellular systems, are of significant interest. Studies have demonstrated its impact on cellular signaling pathways, indicating its potential toxic effects on human health (Lee et al., 2004).

Scientific Research Applications

Interaction with DNA

4-Octylphenol, an endocrine disruptor and environmental estrogen, has been found to interact with calf thymus DNA (ctDNA). Spectroscopic techniques, molecular docking, and gel electrophoresis studies suggest that 4-Octylphenol can quench the endogenous fluorescence of ctDNA through static quenching, forming a complex. The interaction is spontaneous and occurs under the action of hydrogen bonds and van der Waals forces, predominantly acting on the groove of ctDNA. This interaction may be critical in understanding the toxicity mechanism of 4-Octylphenol (Li et al., 2020).

Metabolic Processing in the Liver

4-Octylphenol undergoes metabolic processing in the liver, which is crucial for understanding its endocrine-disrupting effects. Studies have shown that 4-Octylphenol is highly glucuronidated by liver microsomes, and the metabolism depends on the shape of the alkyl chains. Different metabolic pathways for 4-n-Octylphenol and 4-tert-Octylphenol have been observed, with the latter being more readily excreted into bile. These metabolic differences due to the alkyl chain structure are significant in understanding the estrogenic activities of octylphenols and their metabolites (Nomura et al., 2008).

Biomonitoring and Environmental Impact

Bisphenol A (BPA), 4-t-Octylphenol (4-t-OP), and 4-nonylphenol (4-NP) are alkylphenolic environmental contaminants with endocrine-disrupting properties. The accurate determination of these compounds in biological media is crucial for estimating exposure and associated health risks. Mass spectrometry-based methods are emphasized due to their sensitivity, selectivity, and precision. The biomonitoring of these compounds is critical for exposure assessment, epidemiologic studies, and guiding public health research (Asimakopoulos et al., 2012).

Endocrine Interference and Ecotoxicity

4-tert-Octylphenol, a degradation product of non-ionic surfactants and an industrial raw material, is a multimedia compound detected in various environmental compartments. It is biodegradable, but certain degradation products are more toxic than the parent compound. Wastewater treatment techniques, especially those involving plant enzymes like peroxidases, show promise in removing 4-tert-Octylphenol and reducing its toxicity. However, more research is needed to understand its endocrine activities fully and manage its presence in the environment (Olaniyan et al., 2020).

Safety And Hazards

Exposure to 4-Octylphenol can cause coughing, wheezing, shortness of breath, headache, spasm, inflammation, and edema of bronchi, pneumonitis. Chronic effects include thickening, blackening, or cracking of the skin due to repeated/prolonged skin contact . It is recommended to keep away from heat/sparks/open flames/hot surfaces and not to breathe dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

4-octylphenol
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InChI

InChI=1S/C14H22O/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h9-12,15H,2-8H2,1H3
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InChI Key

NTDQQZYCCIDJRK-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)O
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Molecular Formula

C14H22O
Record name p-OCTYLPHENOL
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Related CAS

41157-62-4 (barium), 58288-41-8 (potassium), 78899-79-3 (hydrochloride)
Record name 4-Octylphenol
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DSSTOX Substance ID

DTXSID9022312
Record name 4-Octylphenol
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Molecular Weight

206.32 g/mol
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Physical Description

White solid; [ICSC], WHITE CRYSTALS.
Record name 4-Octylphenol
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Boiling Point

280 °C
Record name p-OCTYLPHENOL
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Flash Point

113 °C, 113 °C c.c.
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Solubility

Solubility in water: none
Record name p-OCTYLPHENOL
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Density

0.96 g/cm³
Record name p-OCTYLPHENOL
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Vapor Density

Relative vapor density (air = 1): 7.1
Record name p-OCTYLPHENOL
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Vapor Pressure

0.000098 [mmHg]
Record name 4-Octylphenol
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Product Name

4-Octylphenol

CAS RN

1806-26-4, 71902-25-5
Record name 4-n-Octylphenol
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Record name Phenol, octenylated
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Record name 4-N-OCTYLPHENOL
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Record name 4-OCTYLPHENOL
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Melting Point

44-45 °C
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Synthesis routes and methods

Procedure details

The reaction is performed discontinuously in a stirred flask equipped with contact thermometer and reflux condenser, under the conditions indicated in Table 1. The flask is charged with 90 g of a sulfonated polystyrene ion exchange resin in the H-form, crosslinked with divinylbenzene to an extent of 8% by weight and having an activity of 4.6 meg/g catalyst, and 282 g of phenol and 168 g of diisobutene (molar ratio phenol: diisobutene=2:1) and 9 g of water (2% by weight, based on the mixture of phenol-diisobutene) is added thereto. After a reaction period of 15 minutes, the crude product is separated from the catalyst by filtration and worked up by distillation in a manner known per se without any pretreatment, thus obtaining a p-octyl phenol having a very high degree of purity (setting point 80.2° C.).
[Compound]
Name
sulfonated polystyrene
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
282 g
Type
reactant
Reaction Step Three
Quantity
168 g
Type
reactant
Reaction Step Four
Name
phenol diisobutene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
9 g
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Octylphenol
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4-Octylphenol
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4-Octylphenol
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